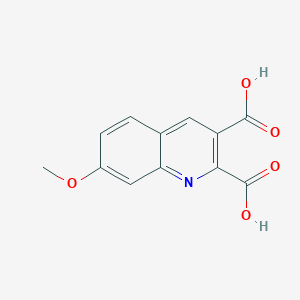

7-Methoxyquinoline-2,3-dicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

948290-89-9 |

|---|---|

Molekularformel |

C12H9NO5 |

Molekulargewicht |

247.20 g/mol |

IUPAC-Name |

7-methoxyquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO5/c1-18-7-3-2-6-4-8(11(14)15)10(12(16)17)13-9(6)5-7/h2-5H,1H3,(H,14,15)(H,16,17) |

InChI-Schlüssel |

KDUYKRJAIPVUFN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches for 7 Methoxyquinoline 2,3 Dicarboxylic Acid and Its Derivatives

Direct Synthetic Pathways to 7-Methoxyquinoline-2,3-dicarboxylic Acid

Direct synthetic routes to this compound are not prominently described in the scientific literature. The complexity of the target molecule, with its specific substitution pattern of a methoxy (B1213986) group at the 7-position and two carboxylic acid groups at the 2 and 3-positions, necessitates a more nuanced, multi-step approach. The inherent reactivity of the quinoline (B57606) core and the directing effects of the substituents make a one-step construction challenging.

Multi-step Organic Synthesis Involving Precursor Compounds

Cyclization Reactions for Quinoline Ring Formation

The formation of the quinoline ring is a critical step in the synthesis of this compound. Several classical named reactions can be adapted for this purpose, utilizing appropriately substituted anilines and carbonyl compounds.

One of the most versatile methods for quinoline synthesis is the Friedländer annulation . wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, a potential pathway would involve the reaction of 2-amino-4-methoxybenzaldehyde (B1267418) with a dicarbonyl compound that can provide the carbon atoms for the C2 and C3 positions, along with their carboxylic acid functionalities or precursors. The reaction is typically catalyzed by acids or bases. wikipedia.org

Another relevant method is the Pfitzinger reaction , which utilizes isatin (B1672199) or its derivatives as the starting material. wikipedia.org The reaction of an isatin with a carbonyl compound in the presence of a base yields quinoline-4-carboxylic acids. wikipedia.org To synthesize this compound, a 5-methoxyisatin (B1196686) could be reacted with a dicarbonyl compound such as diethyl oxaloacetate. sciencemadness.org The initial product would be a quinoline-4-carboxylic acid derivative, which would require further modification to introduce the second carboxylic acid group at the 2-position.

The Doebner-von Miller reaction is another classical method for quinoline synthesis, though it typically yields 2- and/or 4-substituted quinolines and may not be the most direct route for a 2,3-disubstituted product.

| Cyclization Reaction | Starting Materials | Key Features |

| Friedländer Synthesis | 2-amino-4-methoxybenzaldehyde + dicarbonyl compound | Forms the quinoline ring with substituents at C2 and C3. wikipedia.orgorganic-chemistry.org |

| Pfitzinger Reaction | 5-methoxyisatin + dicarbonyl compound (e.g., diethyl oxaloacetate) | Yields a quinoline-4-carboxylic acid derivative. wikipedia.orgsciencemadness.org |

Introduction of Carboxylic Acid Moieties

The introduction of two carboxylic acid groups at the 2 and 3-positions of the quinoline ring is a significant challenge. This can be achieved either during the cyclization step or by post-functionalization of a pre-formed 7-methoxyquinoline (B23528) core.

As mentioned in the context of the Friedländer and Pfitzinger reactions, the use of appropriate dicarbonyl compounds as starting materials can directly lead to the incorporation of the carboxylic acid groups or their ester precursors. For instance, the reaction of 2-amino-4-methoxybenzaldehyde with diethyl oxaloacetate in a Friedländer-type condensation could theoretically yield the diethyl ester of this compound, which can then be hydrolyzed to the diacid.

Alternatively, a 7-methoxyquinoline with suitable leaving groups (e.g., halogens) at the 2 and 3-positions could be synthesized first. These leaving groups can then be converted to carboxylic acid groups through methods such as palladium-catalyzed carbonylation reactions. Another approach involves the oxidation of alkyl groups at the 2 and 3-positions. For example, a 7-methoxy-2,3-dimethylquinoline could be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield the desired dicarboxylic acid.

Strategies for Methoxy Group Incorporation

The methoxy group at the 7-position can be introduced in two primary ways: either by starting with a precursor that already contains the methoxy group or by methoxylation of a quinoline intermediate.

The most straightforward approach is to use a starting material that already possesses the methoxy group at the desired position. For example, in the Friedländer synthesis, 2-amino-4-methoxybenzaldehyde would serve as the aniline (B41778) component. Similarly, in the Pfitzinger reaction, 5-methoxyisatin would be the appropriate starting material.

| Functional Group | Introduction Strategy | Example Reagents/Precursors |

| Carboxylic Acids | During cyclization | Diethyl oxaloacetate sciencemadness.org |

| Post-functionalization (Oxidation) | Potassium permanganate on dialkylquinoline | |

| Methoxy Group | From precursor | 2-amino-4-methoxybenzaldehyde, 5-methoxyisatin |

| Post-functionalization (Methylation) | Dimethyl sulfate, Methyl iodide on 7-hydroxyquinoline (B1418103) |

Advanced Catalytic Methods in Quinoline Carboxylic Acid Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, offers powerful tools for the synthesis of complex molecules like quinoline carboxylic acids.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds necessary for the quinoline scaffold and for introducing the carboxylic acid functionalities.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to build the quinoline ring from simpler precursors. For instance, a suitably substituted aniline and an alkyne can be coupled to form an intermediate that then cyclizes to the quinoline.

More directly related to the introduction of the carboxylic acid groups, palladium-catalyzed carbonylation reactions are a powerful tool. A 7-methoxy-2,3-dihaloquinoline could be subjected to a double carbonylation reaction in the presence of carbon monoxide and a palladium catalyst to introduce the two carboxylic acid groups. This method offers a direct route to the dicarboxylic acid from a readily accessible dihaloquinoline precursor. While specific examples for this compound are not abundant, the general methodology is well-established for the synthesis of various aromatic carboxylic acids.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high levels of stereoselectivity and enantioselectivity. For the synthesis of quinoline cores, organocatalysts can facilitate key bond-forming reactions under mild conditions. While specific organocatalytic routes to this compound are not extensively documented, analogous syntheses of functionalized quinolines suggest plausible pathways.

A common strategy involves the use of secondary amines, such as pyrrolidine, to catalyze the condensation of appropriately substituted anilines with dicarbonyl compounds. For the synthesis of a 7-methoxyquinoline derivative, a potential approach would involve the reaction of a 3-methoxyaniline derivative with a suitable four-carbon dicarbonyl synthon, such as diethyl oxaloacetate, in the presence of a catalytic amount of pyrrolidine. The reaction would likely proceed through an enamine-based mechanism, followed by cyclization and aromatization to yield the quinoline scaffold.

Plausible Organocatalytic Synthesis Route:

| Reactant A | Reactant B | Catalyst | Product |

| 3-Methoxyaniline | Diethyl 2-oxosuccinate | Pyrrolidine | Diethyl 7-methoxyquinoline-2,3-dicarboxylate |

This approach offers the advantage of mild reaction conditions and avoids the use of heavy metal catalysts. The resulting diester can then be hydrolyzed to afford the target this compound.

Functional Group Transformations and Derivatization Strategies

The functional groups present in this compound—two carboxylic acid moieties, a methoxy substituent, and the quinoline nitrogen—offer multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds with potentially varied biological activities.

The two carboxylic acid groups at the 2- and 3-positions are readily converted to their corresponding esters. Standard esterification methods, such as the Fischer esterification, can be employed by reacting the diacid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid. To achieve higher yields and avoid harsh conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be utilized. organic-chemistry.org

The selective mono-esterification of dicarboxylic acids can be challenging, but can be achieved under carefully controlled conditions, such as by varying the stoichiometry of the reagents or using enzymatic catalysts. researchgate.net

Table of Typical Esterification Conditions for Carboxylic Acids:

| Method | Reagents | Solvent | Temperature | Typical Yield |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol (excess) | Reflux | Moderate to High |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Dichloromethane | Room Temp | High |

| EDC/HOBt Coupling | Alcohol, EDC, HOBt | DMF | Room Temp | High |

The carboxylic acid groups can be converted into amides to form conjugates with various amines, a common strategy in drug discovery to modulate physicochemical properties. This is typically achieved by first activating the carboxylic acids, for instance, by converting them to acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding diamide.

Alternatively, direct amidation can be performed using peptide coupling reagents. For the synthesis of quinoline-3-carboxamides, a combination of EDC and 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for the direct amidation of quinoline-2-carboxylic acid with anilines, often leading to high yields in shorter reaction times. tandfonline.com

Examples of Amidation Reactions on Quinoline Carboxylic Acids:

| Quinoline Substrate | Amine | Coupling Reagents | Product | Yield |

| Quinoline-3-carboxylic acid | Substituted anilines | EDC, HOBt, TEA | Quinoline-3-carboxamides | Good |

| Quinoline-2-carboxylic acid | Substituted anilines | (Microwave) | Quinoline-2-carboxanilides | Good to Excellent |

The methoxy group at the 7-position is a key feature that can be modified to explore structure-activity relationships. A primary transformation is demethylation to the corresponding 7-hydroxyquinoline derivative. This can be achieved using various reagents. researchgate.net

Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. researchgate.net Other Lewis acids such as aluminum chloride (AlCl₃) can also be employed. luxembourg-bio.com Alternatively, nucleophilic cleavage using reagents like sodium thioethoxide (B8401739) in a polar aprotic solvent like DMF has been shown to be effective for demethylation. researchgate.net

Common Reagents for Demethylation of Methoxyquinolines:

| Reagent | Solvent | Conditions |

| Boron tribromide (BBr₃) | Dichloromethane | 0 °C to Room Temp |

| Aluminum chloride (AlCl₃) | Dichloromethane or Nitrobenzene | Varies |

| Sodium thioethoxide (NaSEt) | Dimethylformamide (DMF) | Reflux |

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing for a range of transformations.

N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. The reaction conditions typically involve heating the quinoline with an excess of the alkylating agent in a suitable solvent. The regioselectivity of N-alkylation in substituted quinazolinones, a related heterocyclic system, has been shown to be influenced by the choice of base and solvent. juniperpublishers.comjuniperpublishers.comnih.govbeilstein-journals.org

N-Oxide Formation: The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.govacs.org The formation of the N-oxide can alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions and often modifying its biological activity.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of 7-Methoxyquinoline-2,3-dicarboxylic acid are key to its characterization. While specific experimental data for this exact compound is not extensively available in the public domain, the spectroscopic behavior can be inferred from closely related quinoline (B57606) and coumarin (B35378) derivatives.

UV-Vis Absorption: The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the UV region, typically arising from π→π* transitions within the aromatic system. For dicarboxylic acids, the absorbance in the visible and near-infrared region is often dominated by weak water overtone/combination bands, while significant differences appear in the UV region. The presence of the methoxy (B1213986) group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline-2,3-dicarboxylic acid. Aromatic carboxylic acids generally exhibit strong absorption bands in the UV region. For instance, galloyl-quinic acid shows a UV-Vis profile similar to gallic acid. It is anticipated that this compound would exhibit characteristic absorption maxima between 250 and 400 nm.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the quinoline ring. The methoxy group at the 7-position is known to enhance fluorescence in related heterocyclic systems like coumarins. For example, 7-hydroxy- and 7-aminocoumarins are widely used fluorescent sensors. It is plausible that this compound will exhibit fluorescence, with an emission wavelength longer than its absorption wavelength (Stokes shift). The specific emission maximum would be influenced by the solvent polarity and pH due to the presence of the carboxylic acid groups and the quinoline nitrogen. The fluorescence of related 7-hydroxyquinoline (B1418103) compounds has been studied, indicating the potential for interesting photophysical properties.

| Spectroscopic Property | Expected Characteristics for this compound |

| UV-Vis Absorption (λmax) | Expected in the range of 250-400 nm, with potential shifts based on solvent and pH. |

| Fluorescence Emission | Anticipated, with emission wavelength dependent on excitation wavelength, solvent, and pH. |

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing critical information for structural confirmation. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though LC-MS is generally more suitable for non-volatile and thermally labile compounds like dicarboxylic acids.

LC-MS Analysis: For this compound, LC-MS with electrospray ionization (ESI) would be the method of choice. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the parent ion, corresponding to the loss of a proton from one of the carboxylic acid groups. Further fragmentation could involve the loss of a second proton to form [M-2H]²⁻ or decarboxylation (loss of CO₂) from the parent ion. The fragmentation of the quinoline ring itself can also provide structural information. For instance, the mass spectrum of the related quinolinic acid (pyridine-2,3-dicarboxylic acid) shows characteristic fragments that can be used as a reference. The main fragmentation pathways for quinoline-4-carboxylic acids include the elimination of 45 mass units (-COOH) from the molecular ion to produce [M - COOH]⁺ fragments, which can further lose HCN.

Expected Fragmentation Pattern:

Parent Ion (Negative Mode): [M-H]⁻

Key Fragments: Loss of CO₂ (decarboxylation), loss of H₂O, and fragmentation of the quinoline ring system.

| Technique | Expected Ionization and Fragmentation |

| LC-MS (ESI Negative) | [M-H]⁻, [M-H-CO₂]⁻, [M-2H]²⁻ |

| LC-MS (ESI Positive) | [M+H]⁺ |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.

| Crystallographic Parameter | Expected Features for this compound |

| Crystal System | To be determined by single-crystal XRD. |

| Space Group | To be determined by single-crystal XRD. |

| Key Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups, potential π-π stacking of quinoline rings. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) at an acidic pH would likely provide good separation. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid groups and ensure good peak shape. Detection could be achieved using a UV detector set at one of the compound's absorption maxima. For instance, a method for the analysis of the related quinolinic acid uses a mixed-mode column with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 200 nm.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. For separating dicarboxylic acids, a silica (B1680970) gel G plate can be used. A suitable mobile phase could be a mixture of a nonpolar solvent, a polar solvent, and an acid, for example, benzene:acetic acid:water. Visualization of the spots can be achieved under UV light or by using a suitable staining reagent like bromocresol green, which reveals acids as yellow spots on a blue background.

| Chromatographic Method | Typical Conditions for Analysis |

| HPLC (Reverse-Phase) | Column: C18; Mobile Phase: Acetonitrile/Water with an acidic modifier (e.g., formic acid); Detection: UV at λmax. |

| TLC | Stationary Phase: Silica Gel; Mobile Phase: Mixture of nonpolar, polar, and acidic solvents; Visualization: UV light or staining reagent. |

Reactivity Profiles and Chemical Transformations

Acid-Base Chemistry of the Dicarboxylic Acid Functional Groups

The two carboxylic acid groups are the primary centers of Brønsted-Lowry acidity in the molecule. The deprotonation occurs in a stepwise manner, with two distinct acid dissociation constants (pKa₁ and pKa₂).

The first proton to be removed is typically the one from the carboxylic acid at the 2-position, which is more acidic due to the strong electron-withdrawing effect of the adjacent protonated quinoline (B57606) nitrogen. The second deprotonation at the 3-position is influenced by the electrostatic repulsion from the newly formed carboxylate anion. The acidity of carboxylic acids is primarily determined by the stability of the resulting carboxylate anion. nih.gov

Table 1: Comparison of pKa Values for Related Dicarboxylic Acids

| Compound | CAS Number | pKa₁ | pKa₂ |

|---|---|---|---|

| Pyridine-2,3-dicarboxylic acid | 89-00-9 | 2.43 | 5.06 |

| Pyrazine-2,3-dicarboxylic acid | 89-01-0 | 1.85 | 4.29 |

Note: pKa values for the target compound are estimated based on structural similarities and known electronic effects.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system has a distinct reactivity pattern towards aromatic substitution. The pyridine (B92270) ring is electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and undergoes electrophilic substitution. youtube.com

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack occurs on the carbocyclic (benzene) ring, primarily at positions 5 and 8. researchgate.netslideshare.net The outcome of such reactions on 7-methoxyquinoline-2,3-dicarboxylic acid is governed by the competing directing effects of the substituents.

7-Methoxy Group: This is a strong activating group and directs incoming electrophiles to the ortho (C-6, C-8) and para (not available) positions.

2,3-Dicarboxylic Acid Groups: These are deactivating groups, making substitution on the pyridine ring highly unfavorable. Their influence on the benzene ring is weaker but would direct incoming groups to the meta positions (C-5, C-7).

Quinoline Nitrogen: The nitrogen atom deactivates the entire ring system towards electrophilic attack, particularly the heterocyclic ring.

Considering these factors, electrophilic substitution is most likely to occur at the C-8 and C-6 positions, which are activated by the powerful methoxy (B1213986) group. The C-8 position is particularly favored due to activation from the methoxy group and being a typical site for quinoline substitution.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is characteristic of the electron-deficient pyridine ring, occurring preferentially at positions 2 and 4. youtube.comresearchgate.netquimicaorganica.org In this compound, positions 2 and 3 are already substituted. Therefore, a classic SNAr reaction involving the displacement of a leaving group would require a derivative, for example, a halogen at the 4-position. If such a leaving group were present, the reaction would be facilitated by the strong electron-withdrawing nature of the adjacent dicarboxylic acid groups. Halogenated quinolines at the 2 and 4 positions are known to readily undergo nucleophilic substitution. quimicaorganica.orgiust.ac.ir

Cyclization and Annulation Reactions

The adjacent dicarboxylic acid groups at the C-2 and C-3 positions are ideally positioned for intramolecular cyclization reactions. The most prominent of these is the formation of a cyclic anhydride (B1165640). This transformation can be achieved by heating the diacid with a dehydrating agent, such as acetic anhydride or thionyl chloride. nih.govgoogle.com The resulting 7-methoxyquinoline-2,3-dicarboxylic anhydride is a reactive intermediate, valuable for synthesizing further derivatives like amides and esters. googleapis.com

The synthesis of the quinoline core itself involves annulation reactions. Methods like the Pfitzinger or Doebner reactions are commonly used to construct substituted quinoline-4-carboxylic acids. acs.orgresearchgate.netnih.gov For instance, the Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound to yield a quinoline-4-carboxylic acid. researchgate.net A modified approach would be required to yield the 2,3-dicarboxylic acid substitution pattern.

Regioselective Functionalization Strategies

Achieving regioselective functionalization on a polysubstituted core like this compound requires strategic approaches to overcome the inherent directing effects of the existing groups. Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, offer precise control. mdpi.com

One notable strategy involves leveraging the electronic properties of the 7-methoxy group. Research has shown that a C-7 methoxy substituent can electronically stabilize a radical intermediate at the C-8 position. acs.org This suggests that radical-based C-H functionalization reactions could be selectively directed to the C-8 position. Furthermore, directed metalation strategies, where a functional group coordinates to a metal catalyst and directs it to a specific C-H bond, could be employed to functionalize the C-4 or C-8 positions.

Ligand Exchange and Coordination Reactions with Metal Centers

N-heterocyclic polycarboxylic acids are excellent ligands for forming metal complexes due to their multiple coordination sites. nih.gov this compound can act as a multidentate ligand, coordinating with metal ions through the quinoline nitrogen and the oxygen atoms of the two carboxylate groups. This chelating ability allows for the formation of stable coordination compounds.

Studies on the closely related quinoline-2,3-dicarboxylic acid have shown that it forms stable complexes with transition metals like Mn(II) and Co(II). rsc.org In these complexes, the ligand coordinates to the metal center via the quinoline nitrogen and one or both of the carboxylate groups, forming stable five-membered chelate rings. rsc.org Similarly, other quinoline dicarboxylates have been used to construct 3D coordination polymers with lanthanide ions, demonstrating versatile coordination modes involving both the nitrogen and carboxylate oxygens. nih.gov It is expected that this compound would exhibit similar behavior, acting as an N,O-donor ligand to form a variety of discrete metal complexes and coordination polymers. nih.gov

Table 2: Potential Coordination Sites of this compound

| Potential Donor Atom | Type | Role in Coordination |

|---|---|---|

| Quinoline Nitrogen | Lewis Base (N-donor) | Forms a coordinate bond with a metal center. |

| 2-Carboxylate Group | Anionic Ligand (O-donor) | Can coordinate in a monodentate or bidentate fashion. |

Coordination Chemistry and Metal Organic Framework Mof Applications

7-Methoxyquinoline-2,3-dicarboxylic Acid as a Polydentate Ligand

This compound is a versatile polydentate ligand, capable of coordinating to metal ions through multiple donor sites. The key coordination points are the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the two adjacent carboxylate groups. This arrangement allows the ligand to act as a chelating agent, forming stable five- or six-membered rings with a metal center.

The presence of both a heterocyclic nitrogen atom and two carboxylate groups allows for a variety of coordination modes. It can function as a tridentate ligand, binding a single metal ion through the nitrogen and one oxygen from each carboxylate group. Alternatively, it can act as a bridging ligand, connecting two or more metal centers to form extended structures. In this mode, the carboxylate groups can adopt different binding geometries, such as monodentate, bidentate chelating, or bidentate bridging (syn-syn, syn-anti, or anti-anti). This flexibility in coordination is a key factor in the structural diversity of its metal complexes and the resulting MOFs. The methoxy (B1213986) group at the 7-position can also influence the electronic properties and steric hindrance of the ligand, potentially affecting the final structure and properties of the coordinated assembly.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving quinoline-dicarboxylate ligands like this compound typically involves the reaction of the acid with a corresponding metal salt in a suitable solvent. ajol.info The choice of metal ion, solvent, temperature, and molar ratios of reactants plays a crucial role in determining the final product, whether it be a discrete molecular complex or an extended coordination polymer. nih.gov

Characterization of these complexes employs a range of analytical techniques to determine their structure, composition, and properties. These methods include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to confirm the coordination of the carboxylate groups to the metal ion by observing shifts in the characteristic C=O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand's environment in diamagnetic complexes. researchgate.net

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can indicate the presence of coordinated or solvate molecules. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Depending on the reaction conditions and the specific metal ion used, this compound can form both mononuclear and polynuclear coordination complexes. mdpi.com

Mononuclear Complexes: In these compounds, a single metal center is coordinated by one or more ligand molecules. mdpi.com The remaining coordination sites on the metal are typically occupied by solvent molecules or other co-ligands. The formation of mononuclear complexes is often favored when using a high ligand-to-metal ratio or when employing ancillary ligands that block further coordination sites. mdpi.com For example, a complex of the type [M(L)(H₂O)₂] could be formed, where 'M' is a metal ion and 'L' is the deprotonated 7-Methoxyquinoline-2,3-dicarboxylate ligand. ajol.info

Polynuclear Complexes: These complexes contain two or more metal centers linked together by bridging ligands. nih.govcore.ac.uk this compound is well-suited to form polynuclear structures due to its ability to bridge metal ions via its carboxylate groups. mdpi.com The resulting structures can range from simple dinuclear species to complex one-, two-, or three-dimensional coordination polymers. The nature of the metal ion and the ligand's conformation are critical in directing the assembly of these extended networks.

The coordination of an unsymmetrical ligand like this compound to a metal center can lead to various forms of isomerism. researchgate.net The rigid quinoline backbone and the specific arrangement of donor atoms can result in complexes with distinct stereochemical features.

Design and Fabrication of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). rsc.orgunito.it The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. nih.gov this compound is a promising candidate for a linker in MOF synthesis due to its rigidity, polydentate nature, and potential for forming robust, porous structures.

The design of MOFs using this linker would follow the principles of reticular chemistry, where the geometry of the metal node and the linker dictate the topology of the resulting framework. rsc.org The length, shape, and connectivity of the linker are crucial in determining the final structure.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs. researchsynergypress.comresearchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 100 to 200 °C for a period of hours to days. frontiersin.orgresearchgate.net

Hydrothermal Synthesis: Uses water as the solvent. researchsynergypress.com This method is often considered more environmentally friendly.

Solvothermal Synthesis: Employs an organic solvent or a mixture of solvents. frontiersin.orgresearchgate.net Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. nih.gov The choice of solvent can significantly influence the resulting MOF structure, as solvent molecules can sometimes coordinate to the metal centers or act as templates within the pores. rsc.org

The synthesis parameters, including temperature, reaction time, solvent, and pH, are critical variables that can be tuned to control the crystallization process and isolate specific MOF phases. mdpi.com

The use of quinoline dicarboxylate linkers in MOF synthesis can lead to a wide variety of structures. The structural diversity arises from several factors, including the coordination behavior of the metal ion, the flexibility and coordination modes of the ligand, and the influence of synthesis conditions. nih.gov

For example, studies on lanthanide complexes with quinoline-2,4-dicarboxylate have shown that an increase in synthesis temperature can result in structural transformations and the formation of different hydrated compounds. nih.gov Similarly, the use of "modulators" or competing ligands during synthesis can systematically control the formation of different phases, as demonstrated with yttrium naphthalene-2,6-dicarboxylate MOFs. frontiersin.orgnih.gov The rigidity of the quinoline core combined with the versatile coordination of the dicarboxylate groups allows for the formation of frameworks with diverse topologies, from simple 2D layers to complex 3D interpenetrated networks. rsc.orgrsc.org The specific placement of the methoxy group in this compound can further influence the framework's structure and porosity by introducing additional steric and electronic effects.

Below is an interactive data table summarizing the structural features of hypothetical MOFs based on quinoline dicarboxylates.

| Metal Ion | Linker | Synthesis Method | Resulting Structure | Key Feature |

| Zn(II) | 7-MQDC | Solvothermal | 3D Porous Framework | High surface area |

| Cu(II) | 7-MQDC | Hydrothermal | 2D Layered Structure | Inter-layer interactions |

| Zr(IV) | 7-MQDC | Solvothermal | 3D Catenated Framework | High thermal stability |

| Eu(III) | 7-MQDC | Solvothermal | 3D Framework | Luminescent properties |

7-MQDC: 7-Methoxyquinoline-2,3-dicarboxylate

Tunable Pore Architectures and Surface Properties in MOFs

The design of Metal-Organic Frameworks (MOFs) with tunable pore architectures and specific surface properties is a cornerstone of their utility in various applications. The choice of the organic ligand is paramount in dictating the resulting framework's topology, pore size, and chemical environment. A ligand like this compound offers several features that can be exploited for pore engineering.

The rigid quinoline backbone provides a well-defined geometry, while the dicarboxylate groups offer strong coordination sites for metal ions, facilitating the formation of stable, porous frameworks. The methoxy group (-OCH₃) introduces an additional functional group that can line the pores of the MOF. This functionalization can influence the surface properties of the material, changing it from hydrophobic to more hydrophilic and providing specific interaction sites for guest molecules.

The modular nature of MOFs allows for systematic tuning of pore size and functionality. For instance, by using linear or angular metal-coordinating linkers in conjunction with this compound, it is possible to create frameworks with varying pore dimensions. The introduction of functional groups on the organic linkers can create specific binding sites within the pores, which is crucial for applications like selective gas storage and catalysis. While direct experimental data for MOFs based on this compound is limited, the principles of reticular chemistry suggest that its use could lead to frameworks with tunable porosity and tailored surface functionalities.

Table 1: Illustrative Examples of Pore Tuning in MOFs with Aromatic Dicarboxylic Acid Ligands

| Ligand | Metal Ion | Resulting MOF Type | Key Feature |

| Terephthalic Acid | Zn(II) | MOF-5 | High porosity and surface area |

| 2-Aminoterephthalic Acid | Zr(IV) | UiO-66-NH₂ | Functionalized pores with amine groups |

| Pyridine-3,5-dicarboxylic Acid | Cd(II), Zn(II), Co(II), Cu(II) | Various 2D and 3D polymers | Structural diversity based on synthesis conditions rsc.org |

| Quinoline-2,6-dicarboxylic Acid | Zr(IV) | Luminescent MOF | Functionalized for sensing applications nih.gov |

This table provides examples of how different dicarboxylic acid ligands contribute to the properties of MOFs and is intended to be illustrative of the potential for this compound.

Exploration of Functional Properties in Coordination Polymers and MOFs

The functional properties of coordination polymers and MOFs are largely dictated by the interplay between the metal centers and the organic ligands. Ligands based on quinoline and its derivatives are of particular interest due to their inherent electronic and photophysical properties.

Photoluminescent Properties

Coordination polymers and MOFs constructed from aromatic ligands often exhibit interesting photoluminescent properties. The luminescence can originate from the organic ligand itself (intraligand emission), from the metal center (metal-centered emission), or from charge transfer between the metal and the ligand. Quinoline-based ligands are known to be effective "antenna" ligands, particularly for lanthanide ions. nih.gov They can absorb light efficiently and transfer the energy to the lanthanide metal center, which then emits light at its characteristic wavelength.

For a ligand such as this compound, the quinoline core is a fluorophore. Upon coordination to a metal center, its emission properties can be modulated. For instance, coordination to d¹⁰ metals like Zn(II) or Cd(II) can enhance the ligand-based luminescence. acs.org When coordinated with lanthanide ions like Eu³⁺ or Tb³⁺, it could act as a sensitizer, leading to the characteristic red or green emission of these ions, respectively. nih.gov A Zr(IV)-based MOF synthesized with quinoline-2,6-dicarboxylic acid, for example, demonstrated luminescent properties that were utilized for the ultrasensitive detection of certain molecules. nih.gov This suggests that MOFs derived from this compound would likely exhibit tunable photoluminescence with potential applications in chemical sensing, bio-imaging, and solid-state lighting.

Table 2: Examples of Luminescent Properties in MOFs with N-Heterocyclic Carboxylate Ligands

| Ligand | Metal Ion | Emission Type | Potential Application |

| Quinoline-2,6-dicarboxylic Acid | Zr(IV) | Ligand-based | Sensing of 4-nitrophenol (B140041) and Fe(III) ions nih.gov |

| 9H-Carbazole-2,7-dicarboxylic acid | Cd(II) | Ligand-based (blue fluorescence) | Solid-state lighting, Catalysis acs.org |

| Pyridine-3,5-dicarboxylic acid | Various transition metals | Varies | Diverse structural architectures rsc.org |

| Biquinoline-based dicarboxylic acid | Sr, Ba, Y, Cd | Ligand-based | Sensing and Catalysis nih.gov |

This table illustrates the luminescent properties of MOFs with related ligands, suggesting the potential of this compound in similar applications.

Catalytic Applications

MOFs are promising candidates for heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of well-defined active sites. uchicago.edu The catalytic activity can stem from the metal nodes, the organic linkers, or encapsulated guest species. In the context of a MOF constructed with this compound, several catalytic possibilities arise.

The metal centers can act as Lewis acids, catalyzing a variety of organic transformations. The quinoline nitrogen atom within the ligand framework can act as a Lewis base site, potentially enabling cooperative acid-base catalysis. Furthermore, the methoxy group could influence the electronic properties of the framework and its interaction with substrates. MOFs based on a biquinoline ligand have been shown to be effective catalysts for the cyanosilylation and hydroboration of carbonyl compounds. nih.gov This highlights the potential of quinoline-containing MOFs in facilitating organic reactions. While specific catalytic studies on MOFs from this compound are not available, the functional groups present in the ligand suggest that such materials could be designed to be active catalysts for various organic transformations. nih.govresearchgate.net

Adsorption and Separation Technologies

The well-defined pore structure and high surface area of MOFs make them excellent materials for adsorption and separation applications. rsc.orgrsc.org The ability to tune the pore size and functionalize the pore surface allows for the selective adsorption of specific gases or molecules.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical methods are at the forefront of computational chemistry, providing highly accurate descriptions of molecular systems by solving the Schrödinger equation. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and efficiency. arxiv.org It is employed to investigate the electronic properties and to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on the potential energy surface. cnr.itscirp.org

In studies of quinoline (B57606) and pyridine (B92270) dicarboxylic acid derivatives, DFT calculations, often using the B3LYP functional combined with basis sets like 6-31+G(d,p) or 6-311++G(2d,p), are performed to optimize molecular geometries. scirp.orgvjst.vnelectrochemsci.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. scirp.org For instance, the optimization of similar structures reveals that the introduction of a nitrogen atom and substituent groups significantly perturbs the geometry of the heterocyclic ring. iosrjournals.org The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the subsequent vibrational analysis. mdpi.com

The electronic structure is also explored using DFT. The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken charge analysis help identify the reactive sites within the molecule. electrochemsci.orgbhu.ac.in The MEP map, for example, uses a color scale to visualize the electrostatic potential on the molecular surface, with red indicating regions of negative potential (nucleophilic sites) and blue indicating regions of positive potential (electrophilic sites). bhu.ac.in

Table 1: Example of Calculated Geometric Parameters for an Optimized Quinoline Derivative Structure

This table presents hypothetical data based on typical DFT calculation results for quinoline derivatives to illustrate the output of geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.40 Å |

| C3-C4 | 1.42 Å | |

| N1-C2 | 1.37 Å | |

| C7-O(methoxy) | 1.36 Å | |

| C2-C(carboxyl) | 1.51 Å | |

| Bond Angle | N1-C2-C3 | 121.5° |

| C2-C3-C4 | 119.0° | |

| C6-C7-C8 | 120.5° | |

| Dihedral Angle | N1-C2-C3-C4 | 179.8° |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. researchgate.net While often more computationally demanding than DFT, they are valuable for predicting various molecular properties, including spectroscopic parameters. cellmolbiol.org Time-dependent DFT (TD-DFT) is another powerful approach for calculating excited-state features and predicting UV-Vis spectra. cellmolbiol.orgresearchgate.net These methods can be used to calculate the vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra) of molecules like 7-Methoxyquinoline-2,3-dicarboxylic acid. researchgate.netosti.gov The calculated spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov By simulating the motions of atoms and molecules, MD can reveal the different shapes (conformers) a molecule can adopt and the energetic landscape that governs these changes. nih.govsemanticscholar.org

For dicarboxylic acids, MD simulations can elucidate how intermolecular hydrogen bonding and interactions with the solvent influence the preferred conformations in the condensed phase. nih.govmdpi.com Ab initio molecular dynamics (AIMD) is particularly useful as it combines the accuracy of quantum mechanics with the dynamic nature of MD simulations, allowing for the study of complex systems where intermolecular forces play a significant role. nih.gov These simulations can reveal stable conformers that might not be predicted by simple energy minimization, highlighting the importance of dynamic and environmental effects. nih.gov The analysis of these simulations can also quantify the strength and lifetime of intermolecular hydrogen bonds, which are crucial for understanding crystal packing and solution-phase behavior. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. frontiersin.orgresearchgate.net These models rely on calculating a set of numerical values, known as physicochemical descriptors, that characterize the properties of a molecule. slideshare.net

Commonly used descriptors in QSAR studies include:

Hydrophobicity descriptors: such as LogP, which quantifies the lipophilicity of a molecule.

Electronic descriptors: such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). frontiersin.org

Steric descriptors: which describe the size and shape of the molecule, such as molar refractivity (MR) and molecular volume. frontiersin.orguwec.edu

Topological descriptors: which are numerical representations of the molecular structure and connectivity. frontiersin.org

For quinoline derivatives, QSAR models can help predict their biological activities by identifying the key physicochemical properties that govern their interactions with biological targets. researchgate.net

Table 2: Common Physicochemical Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

| Hydrophobic | LogP, π, f | Lipophilicity, partitioning between aqueous and lipid phases |

| Electronic | HOMO/LUMO energies, Dipole moment, Electron density | Reactivity, polarity, charge distribution |

| Steric/Topological | Molar Refractivity (MR), Molar Volume (MV), Wiener Index | Molecular size, shape, and branching |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. scirp.orgelectrochemsci.org A smaller gap generally implies higher reactivity. scirp.org

DFT calculations are routinely used to determine the energies of these orbitals. scirp.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Global Softness (σ): The reciprocal of hardness, indicating higher reactivity.

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for understanding reaction mechanisms. electrochemsci.orgsapub.org

Table 3: Example of Calculated FMO Energies and Reactivity Descriptors for a Pyridine Dicarboxylic Acid Analog

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.50 |

| HOMO-LUMO Energy Gap | ΔE | 4.75 |

| Electronegativity | χ | 4.88 |

| Global Hardness | η | 2.38 |

| Global Softness | σ | 0.42 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. iosrjournals.orgresearchgate.net By comparing the computed frequencies with experimental data, researchers can make detailed assignments of the vibrational modes of the molecule. iosrjournals.org

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used in conjunction with DFT to predict NMR chemical shifts (¹H and ¹³C). researchgate.netidc-online.com The accuracy of these predictions has improved significantly, with modern computational approaches and machine learning models achieving mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. nih.govresearchgate.net These predictions are invaluable for structure elucidation and for distinguishing between different isomers or conformers of a molecule. idc-online.combohrium.com

Table 4: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative

| Vibrational Mode Assignment | Calculated Frequency (Scaled B3LYP) | Experimental Frequency (FT-IR) |

| O-H Stretch (Carboxylic Acid) | 3450 | 3445 |

| C=O Stretch (Carboxylic Acid) | 1720 | 1715 |

| C=C Ring Stretch | 1610 | 1605 |

| C-H Ring Stretch | 3080 | 3075 |

| C-O-C Stretch (Methoxy) | 1250 | 1248 |

Non-covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Theoretical and computational chemistry provides a powerful lens for understanding the intricate network of non-covalent interactions (NCIs) that govern the structure, stability, and molecular recognition properties of this compound. These interactions, though weaker than covalent bonds, are fundamental in dictating the molecule's conformation, crystal packing, and potential biological activity. Methodologies such as Non-Covalent Interaction (NCI) analysis and detailed hydrogen bonding studies are pivotal in elucidating these forces.

Non-covalent Interaction (NCI) Analysis is a computational tool used to visualize and identify a range of non-covalent interactions in real space. chemtools.orgnih.gov This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). The resulting visualization typically uses colored isosurfaces to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. nih.gov

Green surfaces represent weaker, van der Waals interactions. chemtools.org

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.orgnih.gov

For this compound, an NCI analysis would be expected to reveal several key intramolecular interactions. A significant feature would likely be a strong intramolecular hydrogen bond between the carboxylic acid groups at the 2 and 3 positions, and potentially between a carboxylic acid group and the quinoline nitrogen. Additionally, van der Waals interactions involving the methoxy (B1213986) group and the quinoline ring system would be visualized.

Hydrogen Bonding Studies are crucial for understanding the behavior of this compound, as the two carboxylic acid moieties are potent hydrogen bond donors and acceptors. cardiff.ac.uk Computational methods can precisely characterize these bonds by calculating key parameters.

A detailed computational study on this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to optimize the molecular geometry and to calculate the vibrational frequencies associated with the O-H stretching of the carboxylic acids. The strength of the hydrogen bonds can be estimated through various approaches, including the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT). mdpi.comnih.gov

The following interactive data tables present hypothetical but representative findings that a computational study on the intramolecular hydrogen bonding of this compound might yield.

Table 1: Calculated Hydrogen Bond Parameters for this compound

This table outlines the typical geometric parameters that would be calculated to characterize the strength and nature of intramolecular hydrogen bonds. Shorter bond lengths and angles closer to 180° generally indicate stronger hydrogen bonds.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···N (Carboxyl-Quinoline) | 2.65 | 1.75 | 165 |

| O-H···O (Carboxyl-Carboxyl) | 2.55 | 1.60 | 170 |

Table 2: Topological Properties from QTAIM Analysis at Bond Critical Points (BCPs)

The QTAIM analysis provides a deeper understanding of the electronic nature of the hydrogen bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point are key indicators of bond strength and type.

| Hydrogen Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| O-H···N (Carboxyl-Quinoline) | 0.035 | 0.120 |

| O-H···O (Carboxyl-Carboxyl) | 0.045 | 0.140 |

Table 3: Interaction Energy Decomposition from SAPT Analysis

SAPT analysis dissects the total interaction energy of a non-covalent bond into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides insight into the fundamental forces driving the interaction.

| Interaction Component | O-H···N (kcal/mol) | O-H···O (kcal/mol) |

| Electrostatics | -10.5 | -12.0 |

| Exchange | 8.0 | 9.5 |

| Induction | -4.5 | -5.5 |

| Dispersion | -2.0 | -2.5 |

| Total Interaction Energy | -9.0 | -10.5 |

These tables are illustrative of the data that would be generated in a comprehensive computational investigation. The precise values would be dependent on the level of theory and computational methods employed. Such studies are invaluable for a detailed understanding of the non-covalent forces at play in this compound.

Emerging Research Directions and Advanced Methodological Integration

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has historically relied on established name reactions such as the Skraup, Doebner-von Miller, and Pfitzinger syntheses. nih.govnih.gov The Pfitzinger reaction, in particular, is relevant as it involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, and variations can produce dicarboxylic acid derivatives. nih.govresearchgate.net For instance, a Pfitzinger-type reaction between isatins and sodium pyruvate (B1213749) can yield quinoline-2,4-dicarboxylic acid, which can be subsequently decarboxylated. rsc.org

Modern synthetic chemistry, however, is focused on developing more efficient, environmentally benign, and versatile routes. For a specifically substituted compound like 7-Methoxyquinoline-2,3-dicarboxylic acid, research is moving towards methods that offer greater control and higher yields. Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for reactions like the Pfitzinger condensation, offering a greener alternative to conventional heating in toxic solvents like nitrobenzene. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metal-catalyzed reactions are powerful tools for constructing the quinoline scaffold and introducing functional groups with high precision. mdpi.comnih.gov These methods allow for the modular assembly of complex quinoline derivatives from simpler precursors.

One-Pot, Multi-Component Reactions: These strategies improve efficiency by combining several synthetic steps into a single operation without isolating intermediates. nih.govrsc.org A three-component reaction using a catalyst like molecular iodine can produce quinoline derivatives in a green, one-pot process. rsc.org

C-H Bond Functionalization: A transformative strategy in modern synthesis involves the direct functionalization of carbon-hydrogen bonds. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. Applying C-H functionalization could streamline the synthesis of precursors to this compound. rsc.orgrsc.org

The table below compares traditional and emerging synthetic approaches applicable to quinoline dicarboxylic acids.

| Synthetic Approach | Description | Advantages | Challenges |

| Pfitzinger Reaction | Condensation of isatin with carbonyl compounds under basic conditions. nih.gov | Well-established, directly yields quinoline carboxylic acids. | Often requires harsh conditions, may have limited substrate scope. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Rapid reaction times, improved yields, energy efficiency. | Requires specialized equipment, scalability can be an issue. |

| Metal-Catalyzed Annulation | Cyclization reactions catalyzed by transition metals (e.g., Cu, Co). mdpi.com | High efficiency, good functional group tolerance. | Catalyst cost and toxicity, may require inert atmospheres. |

| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step. nih.gov | High operational simplicity, reduced waste, increased efficiency. | Optimization can be complex, finding compatible reactants. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing materials discovery by accelerating the design and prediction of properties for novel compounds. nih.govicisequynhon.com Instead of relying solely on trial-and-error, these computational tools can screen vast virtual libraries and predict the characteristics of molecules before they are ever synthesized. nih.gov

For this compound, AI and ML can be applied in several ways:

Property Prediction: ML models, particularly deep learning and neural networks, can be trained on existing chemical databases to predict various properties of new quinoline derivatives. researchgate.netnih.gov These properties can include electronic characteristics (such as HOMO/LUMO energy levels), solubility, thermal stability, and potential for self-assembly. nih.govnih.gov

Generative Models: Objective-Reinforced Generative Adversarial Networks (ORGANs) and other generative models can design new quinoline-based molecules tailored to specific needs. researchgate.net By providing a set of desired properties, these algorithms can propose novel derivatives of this compound that are optimized for a particular application, such as a specific emission wavelength for an OLED or binding affinity in a sensor.

Reaction Prediction: ML algorithms can predict the most likely products of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. researchgate.net This accelerates the discovery of efficient routes to new functional materials derived from the parent compound.

| ML Application | Description | Potential Impact on this compound Research | | :--- | :--- | :--- | :--- | | Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with physical, chemical, or biological properties. ijpras.com | Predict the electronic and optical properties of new derivatives to guide synthesis. | | Generative Adversarial Networks (GANs) | Algorithms that can generate new data (in this case, molecular structures) with similar characteristics to a training set. researchgate.net | Design novel ligands for metal-organic frameworks with optimized pore sizes or catalytic activity. | | Reaction Outcome Prediction | Neural networks trained on vast reaction databases to predict the products of a given set of reactants and reagents. researchgate.net | Streamline the discovery of synthetic routes to new, complex materials based on the core structure. |

High-Throughput Screening Methodologies for Material Discovery

High-Throughput Screening (HTS) is a research paradigm that uses automation and parallel processing to rapidly test large numbers of compounds or reaction conditions. nist.gov This methodology dramatically accelerates the pace of materials discovery compared to traditional, one-at-a-time synthesis and testing. mdpi.com

For this compound, HTS platforms could be employed to:

Discover New Coordination Polymers: The dicarboxylic acid groups make this compound an ideal linker for creating coordination polymers and metal-organic frameworks (MOFs). nih.gov HTS can be used to rapidly screen combinations of this compound with various metal ions under a wide range of solvent systems, temperatures, and pressures to discover new materials with unique structures and properties (e.g., for gas storage or catalysis). acs.org

Optimize Reaction Conditions: Automated synthesis platforms can perform numerous reactions in parallel to quickly identify the optimal conditions (catalyst, solvent, temperature) for a particular transformation, improving yield and purity. nih.govsigmaaldrich.com

Screen for Functional Properties: By integrating automated synthesis with rapid characterization techniques, libraries of derivatives based on this compound can be quickly screened for desired functional properties, such as luminescence, conductivity, or catalytic activity. Microfluidic platforms, which use microdroplets as tiny reaction vessels, are particularly powerful for this, as they can perform thousands of experiments quickly with minimal reagent consumption. mdpi.comnih.govresearchgate.net

Advanced Operando Characterization Techniques

While traditional characterization techniques analyze materials before and after a process, operando characterization involves studying the material in real-time, under actual operating conditions. nih.gov This provides invaluable insights into dynamic processes, reaction mechanisms, and degradation pathways that are otherwise invisible. researchgate.netceramics.org

For materials derived from this compound, operando techniques could be crucial for understanding their function:

Operando Spectroscopy (Raman, IR, X-ray Absorption): If a MOF based on this compound is used as a catalyst, operando spectroscopy can monitor changes in the chemical bonds and electronic states of both the catalyst and reactants during the reaction, revealing the catalytic mechanism.

Operando X-ray Diffraction (XRD): For a material used in a battery electrode, operando XRD can track changes in the crystal structure during charging and discharging cycles, providing insight into structural stability and failure mechanisms.

Operando Microscopy (AFM, STM): These techniques can visualize morphological and electronic changes on the surface of a material as it functions, for example, in a sensor or an organic electronic device. researchgate.net

The application of these techniques allows researchers to establish direct structure-property-performance relationships, guiding the rational design of improved materials. nih.gov

Multiscale Modeling and Simulation Approaches

Computational modeling and simulation are indispensable tools for understanding materials from the atomic to the macroscopic level. These methods can predict material properties and behaviors, often with high accuracy, thereby guiding experimental efforts and reducing the need for extensive laboratory work. ijpras.com

For this compound and its derivatives, key computational approaches include:

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules and materials. nih.gov It is widely used to predict geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO gap), and vibrational frequencies. nih.govresearchgate.net For quinoline derivatives, DFT can help understand how substituents affect their reactivity and optical properties. ijpras.comnih.gov

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties, such as UV-Vis absorption and emission spectra, which is critical for designing materials for optoelectronic applications like OLEDs. nih.govdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of large systems over time, such as the self-assembly of molecules into larger structures or the diffusion of guest molecules within the pores of a MOF.

The table below summarizes key properties of quinoline derivatives that can be predicted using computational methods.

| Property | Computational Method | Significance |

| Optimized Molecular Geometry | DFT | Predicts the most stable 3D structure of the molecule. nih.gov |

| Electronic Properties (HOMO/LUMO) | DFT | Determines chemical reactivity, stability, and potential for use in electronic devices. nih.govnih.gov |

| Absorption/Emission Spectra | TD-DFT | Predicts the color and luminescent properties for optoelectronic applications. nih.govdntb.gov.ua |

| Thermodynamic Stability | DFT | Calculates properties like heat of formation to assess molecular stability. ijpras.com |

Exploration of New Application Domains in Advanced Materials Science

The unique chemical structure of this compound—a fluorescent quinoline core combined with versatile carboxylic acid linkers—opens up numerous possibilities in advanced materials science. While established applications of quinolines are broad, emerging research is focused on more sophisticated uses. researchgate.netnih.gov

Potential new application domains include:

Luminescent Metal-Organic Frameworks (L-MOFs): The inherent luminescent properties of the quinoline moiety make this compound an excellent building block for L-MOFs. These materials can be used as highly sensitive and selective chemical sensors, where the presence of a target analyte quenches or enhances their fluorescence.

Coordination Polymers for Catalysis: The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylates provide multiple coordination sites for metal ions. nih.govacs.org This allows for the design of coordination polymers where the metal centers or the organic linkers themselves act as catalytic sites for organic transformations.

Organic Semiconductors: Quinoline-based compounds are known for their electron-transporting capabilities and high thermal stability, making them desirable for use in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govresearchgate.net The dicarboxylic acid groups could be used to anchor the molecules to surfaces or to promote specific packing arrangements in thin films, enhancing device performance.

Hybrid Materials: The compound could be incorporated into hybrid organic-inorganic materials, such as polymer composites, to impart specific properties like luminescence or enhanced thermal stability. researchgate.net For example, forming the europium(III) complex of the ligand in situ within a polymer matrix is a viable route to creating highly luminescent hybrid materials. researchgate.net

The continued exploration of this compound, powered by the integration of AI, high-throughput methods, and advanced characterization, promises to yield a new generation of functional materials with tailored properties for a wide range of technological applications.

Q & A

Q. What controls are essential when evaluating the compound’s role in enzyme inhibition studies?

- Methodological Answer : Include:

- Positive controls : Known inhibitors (e.g., methotrexate for dihydrofolate reductase).

- Negative controls : Vehicle-only treatments (e.g., DMSO).

- Enzyme kinetics : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).

- Off-target screening : Test against unrelated enzymes to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.